2-(4-Bromophenyl)-1-morpholinoethanone
Overview
Description
Synthesis Analysis The synthesis of compounds related to 2-(4-Bromophenyl)-1-morpholinoethanone involves multiple synthetic routes, starting from bromobenzene as a key intermediate. One approach includes reacting bromobenzene with 2-aminoethanol to yield 2-anilinoethanol, which undergoes cyclization with chloroacetyl chloride, followed by nitration and reduction, achieving an overall yield of about 32%. Another route involves a series of reactions including nitration, N-arylation, acylation, cyclization, and reduction, with an overall yield of about 47% (Luo Lingyan et al., 2011).
Molecular Structure Analysis For molecular structure analysis, compounds structurally related or leading to this compound show varied complexity. For example, the crystal structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene reveals the morpholine ring adopts a chair conformation, indicating typical structural behaviors of morpholine derivatives (C. Ibiş et al., 2010).
Chemical Reactions and Properties this compound and its derivatives undergo various chemical reactions, including Crossed-Aldol condensation, which has been utilized to synthesize a series of substituted compounds showing potential antimicrobial activities (S. Balaji et al., 2017). These reactions underline the compound’s reactivity and potential application in synthesizing bioactive molecules.
Physical Properties Analysis The physical properties of morpholine derivatives can be deduced from their synthesis and structural analyses. For instance, the cyclization reactions and the resulting structures indicate these compounds likely possess typical morpholine physical properties, including boiling points, solubility, and stability, which are critical for their application in various fields (Tan Bin, 2011).
Chemical Properties Analysis The chemical properties, such as reactivity with other substances and potential for further chemical modifications, of this compound derivatives are highlighted by their involvement in synthesis pathways for developing pharmacologically relevant compounds. For instance, their ability to undergo Crossed-Aldol condensation and interact with nucleophiles or electrophiles demonstrates their versatile chemical behavior, which is essential for medicinal chemistry applications (S. Balaji et al., 2017).
Scientific Research Applications
Synthesis and Medicinal Chemistry
2-(4-Bromophenyl)-1-morpholinoethanone serves as a key intermediate in various synthetic routes for medicinal chemistry. For instance, it is used in the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a crucial intermediate for the anticoagulant rivaroxaban. This synthesis involves multiple steps, including reactions with bromobenzene, nitration, and reduction, achieving yields of approximately 32% to 47% (Luo Lingyan et al., 2011). Additionally, it finds application in the Willgerodt-Kindler reaction to synthesize ω-haloacetophenone derivatives, using 2-bromo-1-phenylethanone as a substrate (Urbain C. Kasséhin et al., 2014).
Antimicrobial Applications
Compounds derived from this compound have shown promising antimicrobial activities. A study synthesizing substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds demonstrated their novel antimicrobial properties when screened using the Kirby-Bauer method (S. Balaji et al., 2017).
Material Science and Coordination Chemistry
This compound is also significant in material science and coordination chemistry. For example, it plays a role in the synthesis of 3,5-disubstituted morpholine derivatives, which are valuable in various chemical applications (M. D’hooghe et al., 2006). Furthermore, it is used in the synthesis of quinoline compounds with potential photophysical and biomolecular binding properties, highlighting its versatility in chemical synthesis (H. Bonacorso et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been shown to exert various biological effects, such as antimicrobial, antiproliferative, and anti-inflammatory activities .
properties
IUPAC Name |
2-(4-bromophenyl)-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYPWFXETHVEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358061 | |
Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349428-85-9 | |
Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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